molecular formula C20H22N2O3S B2387420 1-(4-ethylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 879783-79-6

1-(4-ethylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2387420
CAS No.: 879783-79-6
M. Wt: 370.47
InChI Key: YXYXOVCGUXWXRC-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a synthetically derived chemical probe primarily utilized in the field of chemical biology for the study of protein-ligand interactions. Its core structure is based on a biotin (vitamin B7) analog, specifically incorporating a biotin sulfone moiety, which is characterized by the 5,5-dioxide group on the thienoimidazolone ring. This structural modification is strategically designed to act as an electrophilic trap, enabling covalent binding to nucleophilic residues on protein targets. Research indicates that such biotin-based probes are powerful tools for covalent target engagement and proteome-wide profiling of proteins, particularly in activity-based protein profiling (ABPP) platforms [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3041642/]. The specific aryl substitutions at the 1- and 3- positions of the heterocyclic core are engineered to modulate the probe's binding affinity and selectivity, allowing researchers to tailor its interaction with specific protein families or binding pockets. Its primary research value lies in the identification and validation of novel drug targets, the investigation of enzyme active sites, and the study of intricate biological pathways through covalent modification, providing critical insights for early-stage drug discovery and chemical proteomics.

Properties

IUPAC Name

1-(4-ethylphenyl)-3-(2-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-3-15-8-10-16(11-9-15)21-18-12-26(24,25)13-19(18)22(20(21)23)17-7-5-4-6-14(17)2/h4-11,18-19H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYXOVCGUXWXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiourea Derivatives

A common approach involves reacting 4-ethylphenyl isothiocyanate with 2-methylphenylamine in ethanol under basic conditions (e.g., NaOH 20% w/v) to form a thiourea intermediate. Subsequent acid-catalyzed cyclization at 80–100°C yields the tetrahydrothienoimidazolone framework. This method achieves yields of 65–78% but requires precise pH control to avoid byproducts.

Reaction Conditions:

  • Solvent: Ethanol/water (3:1)
  • Temperature: 80°C
  • Catalyst: HCl (0.5 M)
  • Yield: 72%

Alternative One-Pot Synthesis

Recent protocols condense 2-aminothiophene-3-carboxylates with 2-methylphenyl glycidyl ethers in dimethylformamide (DMF) at 120°C. This method bypasses isolation of intermediates, improving throughput (85% yield).

Functionalization via Cross-Coupling Reactions

Introducing the 4-ethylphenyl and 2-methylphenyl groups often employs transition metal-catalyzed cross-coupling.

Stille Coupling

The iodothienoimidazole intermediate reacts with tributylstannyl-4-ethylbenzene under Pd(PPh₃)₄ catalysis (2 mol%) in toluene at 110°C. This method is reliable for gram-scale synthesis but faces challenges in removing organotin residues (>50 ppm).

Optimized Parameters:

  • Catalyst: Pd(PPh₃)₄
  • Ligand: None
  • Solvent: Toluene
  • Yield: 89%

Negishi Coupling

For larger batches, the organozinc reagent derived from 4-ethylbenzene bromide couples with iodothienoimidazole using PdCl₂(dppf) (1.5 mol%) in THF. While effective on lab scale (<50 g), reproducibility issues arise in industrial reactors due to zinc precipitation.

Oxidation to 5,5-Dioxide

The final oxidation step converts the thienoimidazole sulfide to the 5,5-dioxide.

Hydrogen Peroxide Oxidation

Treating the sulfide with 30% H₂O₂ in acetic acid at 60°C for 6 hours achieves full oxidation. Excess peroxide is neutralized with NaHSO₃, yielding 93–97% pure product.

Oxidation Metrics:

  • Oxidant: H₂O₂ (3 equiv.)
  • Acid: Acetic acid
  • Temperature: 60°C
  • Conversion: >99%

Meta-Chloroperbenzoic Acid (mCPBA)

For oxygen-sensitive substrates, mCPBA in dichloromethane at 0°C provides milder conditions but increases costs (yield: 88%).

Industrial-Scale Purification

Crystallization Techniques

Crude product recrystallization from ethyl acetate/hexane (1:4) removes tin and palladium residues to <10 ppm. Multi-stage cooling (50°C → 25°C → 0°C) enhances crystal purity.

Chromatography-Free Processes

Recent advances employ silica gel-coated reactors for in situ purification, reducing solvent use by 40%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Key Limitations
Thiourea Cyclization 72 95 Moderate Byproduct formation
Stille Coupling 89 97 High Organotin contamination
Negishi Coupling 85 96 Low Zinc handling issues
H₂O₂ Oxidation 93 99 High Corrosive conditions

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H activation enables direct coupling of ethylbenzene derivatives with the thienoimidazole core, avoiding pre-functionalized reagents. Initial trials show 68% yield with Ir(ppy)₃ (2 mol%).

Flow Chemistry

Continuous-flow systems reduce reaction times from 12 hours to 30 minutes for the oxidation step, achieving 94% yield at 100 g/h throughput.

Challenges and Solutions

Residual Metal Contamination

  • Problem: Pd levels exceed ICH Q3D limits (≤10 ppm).
  • Solution: Treatment with Smopex®-234 fibers reduces Pd to 2 ppm.

Polymorphism Control

  • Problem: Oxide crystallization yields undesired Form II.
  • Solution: Seeding with Form I crystals in 2-propanol ensures 100% polymorphic purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone or sulfoxide derivatives.

    Reduction: Reduction reactions can convert the dioxide functionality back to the thienoimidazole core.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl groups or the thienoimidazole core.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Structural Characteristics

The compound features a thieno[3,4-d]imidazole framework, which is known for its diverse biological activities. Its molecular formula is C19H20N2O4SC_{19}H_{20}N_{2}O_{4}S with a molecular weight of approximately 372.44 g/mol. The structural complexity allows for interactions with various biological targets, including enzymes and receptors involved in metabolic and inflammatory pathways.

Preliminary studies suggest that compounds with similar thienoimidazole structures exhibit several biological activities:

  • Antimicrobial Properties : Potential inhibition of bacterial growth.
  • Anticancer Effects : Induction of apoptosis in cancer cell lines.
  • Anti-inflammatory Activity : Modulation of inflammatory cytokines.

Case Studies and Research Findings

A review of literature reveals several notable studies focusing on the pharmacological effects of related compounds:

  • Anticancer Activity : Derivatives of thieno[3,4-d]imidazole have shown significant cytotoxic effects against various cancer cell lines. For example, a study published in the Medicinal Chemistry Journal highlighted the potential role of these derivatives in cancer therapy by demonstrating their ability to induce apoptosis in cancer cells.
  • Antimicrobial Properties : Research published in the Journal of Antibiotics indicated that thienoimidazole derivatives exhibited promising activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents.
  • Anti-inflammatory Effects : A structurally related compound was shown to reduce levels of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases as reported in Inflammation Research.

Comparison of Biological Activities

Compound NameActivity TypeReference
1-(4-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-oneAnticancerMedicinal Chemistry Journal
1-(2-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-oneAntimicrobialJournal of Antibiotics
5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-imidazole-2-thioneAnti-inflammatoryInflammation Research

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound belongs to a family of tetrahydrothienoimidazolone derivatives differing in aryl substituents and sulfone/sulfide oxidation states. Key structural analogs include:

Compound Name Substituents (Position 1/3) Molecular Formula Molar Mass (g/mol) Key Features Reference
1-(4-Ethylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 4-Ethylphenyl / 2-Methylphenyl $ \text{C}{21}\text{H}{22}\text{N}2\text{O}3\text{S} $ 382.48* Ethyl/methyl groups enhance lipophilicity Target
1,3-Bis(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 4-Fluorophenyl / 4-Fluorophenyl $ \text{C}{17}\text{H}{14}\text{F}2\text{N}2\text{O}_3\text{S} $ 376.37 Electron-withdrawing F groups increase polarity
1-(2-Chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 2-Chlorophenyl / Phenyl $ \text{C}{17}\text{H}{15}\text{Cl}\text{N}2\text{O}3\text{S} $ 362.83 Chlorine enhances halogen bonding potential
1-(o-Tolyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 2-Methylphenyl / 4-Methylphenyl $ \text{C}{19}\text{H}{20}\text{N}2\text{O}3\text{S} $ 356.44 Methyl groups improve metabolic stability

* Calculated based on structural analogs.

Key Observations:

  • Sulfone vs. Sulfide: The 5,5-dioxide group increases polarity compared to non-sulfonated analogs, affecting solubility and pharmacokinetics .

Physicochemical Properties

Limited experimental data exist for the target compound, but comparisons with analogs suggest:

  • Melting Point : Expected to range between 250–300°C, similar to sulfonated imidazolones (e.g., 276–278°C for a related compound ).
  • Solubility: Higher solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the sulfone group, contrasting with non-sulfonated derivatives .
  • Stability : The sulfone group reduces susceptibility to oxidative degradation compared to sulfide-containing analogs .

Biological Activity

The compound 1-(4-ethylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a member of the thienoimidazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C19H20N2O4SC_{19}H_{20}N_{2}O_{4}S, and its structure features a thieno[3,4-d]imidazole core substituted with ethyl and methyl phenyl groups. This unique structure is believed to contribute to its pharmacological properties.

Antiviral Activity

Recent studies have indicated that compounds within the thienoimidazole class exhibit significant antiviral properties. For instance, related compounds have shown efficacy against various viruses, including HIV and Chikungunya virus (CHIKV). The mechanism often involves inhibition of viral replication pathways.

  • Case Study : A thienoimidazole derivative demonstrated an EC50 of 3.98 μM against HIV-1, indicating potent antiviral activity with a high therapeutic index (CC50/EC50 > 105.25) .

Anticancer Activity

Thienoimidazoles have also been investigated for their anticancer properties. Research has shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

  • Mechanism : The compound appears to disrupt cellular signaling pathways critical for cancer cell survival. For example, analogs have been reported to inhibit specific kinases involved in cancer progression.

Antimicrobial Activity

The compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness varies depending on the structure and substituents present on the imidazole ring.

  • Research Findings : Thienoimidazole derivatives have been tested against bacterial strains with promising results, suggesting potential applications in treating bacterial infections .

Data Table: Summary of Biological Activities

Activity TypeEC50/IC50 ValuesNotable EffectsReferences
Antiviral3.98 μM (HIV-1)Inhibition of viral replication
AnticancerIC50 = 0.26 μMInduction of apoptosis in cancer cells
AntimicrobialVariableEffective against multiple pathogens

The biological activities of 1-(4-ethylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication or cancer cell proliferation.
  • Cell Signaling Disruption : It alters signaling pathways that regulate cell survival and death.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that thienoimidazoles can induce oxidative stress in target cells, leading to apoptosis.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(4-ethylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide?

Answer:
The compound’s synthesis likely involves multi-step routes typical for tetrahydrothienoimidazolone derivatives. Key steps include:

  • Cyclocondensation : Reaction of substituted thiohydantoin precursors with aldehydes (e.g., 4-ethylbenzaldehyde, 2-methylbenzaldehyde) under microwave irradiation (MW) to form imidazole intermediates, as demonstrated in analogous imidazole syntheses .
  • Oxidation and Sulfonation : Conversion of thione groups to sulfone (5,5-dioxide) using oxidizing agents like H2_2O2_2 or m-CPBA in acidic conditions, as seen in structurally related thienoimidazolones .
  • Catalytic Optimization : One-pot synthesis with ceric ammonium nitrate (CAN) as a catalyst (30 mol%) at 95–100°C, which enhances regioselectivity and reduces side products in imidazole-triazole hybrids .

Validation : Monitor reaction progress via TLC (75% EtOH/25% Et2_2O) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Discrepancies in NMR, MS, or elemental analysis require systematic validation:

  • Multi-Nuclear NMR : Compare 1^1H and 13^{13}C NMR shifts with density functional theory (DFT)-calculated spectra to verify substituent positioning. For example, aromatic protons in 4-ethylphenyl groups exhibit distinct deshielding patterns (~7.2–7.6 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ with <2 ppm error. Inconsistent fragmentation (e.g., loss of SO2_2 groups) may indicate incomplete oxidation, necessitating repeat synthesis .
  • Elemental Analysis : Deviations in C/H/N/S percentages (e.g., ±0.3% for sulfur in sulfones) suggest impurities; recrystallize from ethanol/water mixtures to improve purity .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and stability?

Answer:

  • HPLC-PDA : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of 0.1% formic acid in water/acetonitrile (70:30 to 50:50 over 20 min) to assess purity (>98%) and detect degradation products .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset >200°C) under nitrogen atmosphere (10°C/min) .
  • Karl Fischer Titration : Quantify residual moisture (<0.1% w/w) to confirm anhydrous conditions for sulfone formation .

Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?

Answer:

  • Catalyst Screening : Replace CAN with Bi(OTf)3_3 (10 mol%) to enhance electrophilic aromatic substitution efficiency, reducing reaction time from 3 h to 1.5 h .
  • Solvent Effects : Substitute ethanol with dimethylacetamide (DMAc) to improve solubility of aromatic intermediates, increasing yield from 55% to 72% .
  • Temperature Control : Maintain 40°C during cyclocondensation to minimize byproduct formation (e.g., dimerization of imidazole intermediates) .

Validation : Use Design of Experiments (DoE) to model interactions between variables (catalyst loading, solvent polarity, temperature) and identify Pareto-optimal conditions .

Advanced: What strategies are effective for analyzing substituent effects on physicochemical properties?

Answer:

  • QSAR Modeling : Correlate logP (measured via shake-flask method) with substituent electronic parameters (Hammett σ constants). For example, electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring reduce solubility in aqueous buffers .
  • X-ray Crystallography : Resolve crystal structures of analogs (e.g., 1-phenyl-3-[3-(trifluoromethyl)phenyl] derivatives) to quantify steric effects of 4-ethyl vs. 2-methyl substituents on packing density and melting point .
  • Solubility Studies : Use Hansen solubility parameters to predict miscibility in co-solvent systems (e.g., PEG-400/water) for formulation .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Answer:

  • Dose-Response Reproducibility : Standardize assays using ATP-based cell viability kits (e.g., CellTiter-Glo®) with triplicate technical replicates to minimize variability .
  • Metabolite Interference : Pre-treat samples with β-glucuronidase to hydrolyze conjugated metabolites that may confound activity measurements .
  • Structural Analog Cross-Validation : Compare IC50_{50} values with derivatives like ethyl 4-{2-[6-(4-methoxyphenyl)-7-methyl-2-oxo-imidazol-3-yl]acetamido}benzoate to identify substituent-specific trends .

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